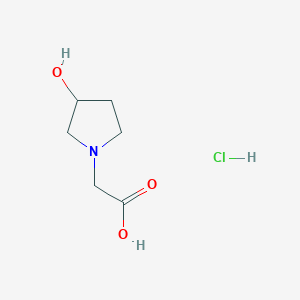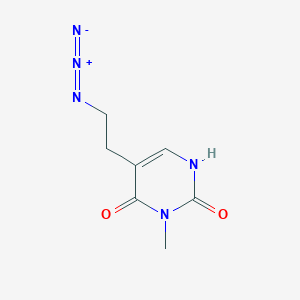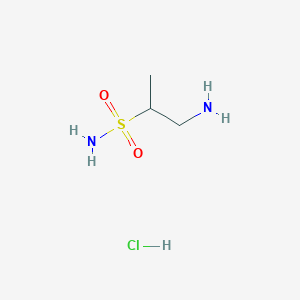![molecular formula C4H6F6N2O3S2 B1376059 [(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid CAS No. 1384428-54-9](/img/structure/B1376059.png)
[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid
Overview
Description
[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid is a compound with the molecular formula C4H6F6N2O3S2. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid typically involves the reaction of 2,2,2-trifluoroethyl trifluoromethanesulfonate with suitable nucleophiles under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include trifluoroethylated derivatives, sulfoxides, sulfones, and various substituted imidothiocarbamates .
Scientific Research Applications
[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of fluorinated amino acids and other fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with specific molecular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid can be compared with similar compounds such as:
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Both compounds contain the trifluoroethyl group, but differ in their functional groups and reactivity.
Trifluoromethanesulfonic acid derivatives: These compounds share the trifluoromethanesulfonic acid moiety but have different substituents, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its combination of the trifluoroethyl and imidothiocarbamate groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2,2-trifluoroethyl carbamimidothioate;trifluoromethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2S.CHF3O3S/c4-3(5,6)1-9-2(7)8;2-1(3,4)8(5,6)7/h1H2,(H3,7,8);(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXVSWAOYBCVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)SC(=N)N.C(F)(F)(F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F6N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)


![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)



![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1375993.png)


![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)
